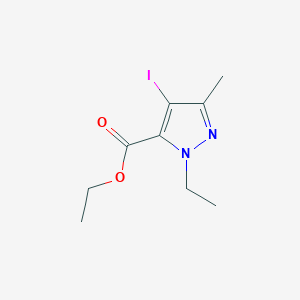

Ethyl 1-ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 1-ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with ethyl, iodo, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylate typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of 1,3-diketones with hydrazines. For instance, the reaction of 3-methyl-2-butanone with hydrazine hydrate can yield 3-methyl-1H-pyrazole.

Esterification: The carboxylate group can be introduced through esterification reactions, typically involving the reaction of the pyrazole derivative with ethyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylate can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: The presence of the iodine atom makes it suitable for coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Coupling Reactions: Palladium catalysts and appropriate ligands are typically used in coupling reactions.

Major Products Formed

Substitution Reactions: Products with different substituents replacing the iodine atom.

Oxidation: Oxidized derivatives of the pyrazole ring.

Reduction: Reduced forms of the compound, potentially altering the functional groups.

Coupling Reactions: More complex molecules with extended conjugation or additional functional groups.

Scientific Research Applications

Ethyl 1-ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylate has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.

Biological Studies: It may serve as a probe or ligand in biological assays to study enzyme interactions or receptor binding.

Agricultural Chemistry: The compound can be explored for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of Ethyl 1-ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

1H-Pyrazole-5-carboxamide Derivatives: These compounds share the pyrazole core and have been studied for their fungicidal and insecticidal activities.

Indole Derivatives: Although structurally different, indole derivatives also exhibit a wide range of biological activities and are used in similar applications.

Uniqueness

Ethyl 1-ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylate is unique due to the specific combination of substituents on the pyrazole ring, which can impart distinct chemical and biological properties. The presence of the iodine atom, in particular, allows for versatile chemical modifications and coupling reactions, making it a valuable intermediate in synthetic chemistry.

Biological Activity

Ethyl 1-ethyl-4-iodo-3-methyl-1H-pyrazole-5-carboxylate (CAS Number: 1798775-86-6) is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, synthesis, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Molecular Formula : C9H13I N2O2

Molecular Weight : 308.12 g/mol

LogP : 2.1

Polar Surface Area : 44 Ų

Hydrogen Bond Acceptors : 2

Hydrogen Bond Donors : 0

These properties indicate that the compound has moderate lipophilicity, which may influence its absorption and distribution in biological systems.

Antimicrobial Properties

Recent studies have demonstrated that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. For instance, a study highlighted the effectiveness of various pyrazole derivatives against Gram-positive and Gram-negative bacteria. The compound's structure allows it to interact with bacterial cell walls, leading to cell lysis and death .

Anti-inflammatory Effects

Research indicates that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. This compound has shown promise in reducing inflammation in animal models, suggesting potential applications in treating inflammatory diseases .

Anticancer Activity

Pyrazole compounds have been investigated for their anticancer properties. Studies reveal that this compound can induce apoptosis in cancer cell lines such as HeLa and L929. The mechanism involves the activation of caspases and modulation of apoptotic pathways, making it a candidate for further development as an anticancer agent .

Case Studies

-

Antimicrobial Efficacy Study

- Objective : Evaluate the antimicrobial activity against various pathogens.

- Methodology : Disc diffusion method was employed to assess antibacterial activity.

- Results : The compound exhibited notable inhibition zones against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties.

-

Anti-inflammatory Study

- Objective : Assess the anti-inflammatory effects using a carrageenan-induced paw edema model in rats.

- Methodology : Administration of the compound was compared with a standard anti-inflammatory drug.

- Results : Significant reduction in paw swelling was observed, suggesting effective anti-inflammatory action.

-

Anticancer Activity Assessment

- Objective : Investigate the cytotoxic effects on cancer cell lines.

- Methodology : MTT assay was used to evaluate cell viability post-treatment.

- Results : The compound demonstrated dose-dependent cytotoxicity, particularly effective against HeLa cells.

Summary Table of Biological Activities

Properties

Molecular Formula |

C9H13IN2O2 |

|---|---|

Molecular Weight |

308.12 g/mol |

IUPAC Name |

ethyl 2-ethyl-4-iodo-5-methylpyrazole-3-carboxylate |

InChI |

InChI=1S/C9H13IN2O2/c1-4-12-8(9(13)14-5-2)7(10)6(3)11-12/h4-5H2,1-3H3 |

InChI Key |

JVPCKQBDDKLKGQ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=C(C(=N1)C)I)C(=O)OCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.